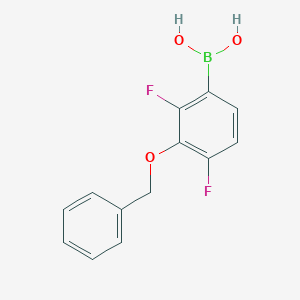

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid

Description

Electronic Effects

- Fluorine Atoms : As strong electron-withdrawing groups, the fluorine atoms at positions 2 and 4 reduce electron density on the benzene ring, stabilizing the boronic acid through inductive effects. This increases the compound’s Lewis acidity, enhancing its reactivity in Suzuki-Miyaura cross-coupling reactions.

- Benzyloxy Group : The oxygen atom’s lone pairs donate electron density via resonance, partially counteracting the fluorine atoms’ electron withdrawal. This creates a polarized electronic environment ideal for nucleophilic substitution reactions.

Steric Effects

- The benzyloxy group occupies significant spatial volume, shielding the boron center from bulky reactants. This steric protection can suppress undesired side reactions, such as proto-deboronation, in catalytic cycles.

- The ortho-fluorine atoms introduce additional steric constraints, further modulating reactivity.

Properties

IUPAC Name |

(2,4-difluoro-3-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-11-7-6-10(14(17)18)12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCNQKDMFUTCQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OCC2=CC=CC=C2)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid typically involves the borylation of aryl halides. One common method is the palladium-catalyzed cross-coupling reaction of aryl halides with bis(pinacolato)diboron (B2pin2) in the presence of a base such as potassium carbonate . The reaction is usually carried out under inert conditions to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of boronic acids .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters.

Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are biaryl compounds .

Scientific Research Applications

Chemical Characteristics

DFPBA has the molecular formula and a molecular weight of 265.04 g/mol. The presence of two fluorine atoms at the 2 and 4 positions on the phenyl ring, combined with a phenylmethoxy substituent, enhances its reactivity and biological activity. These structural features make it a valuable candidate for drug discovery and development.

Medicinal Chemistry Applications

- Drug Development : DFPBA's ability to selectively bind to biological targets makes it a promising compound for pharmaceutical applications. Its structural characteristics suggest potential utility in developing drugs that target specific enzymes or receptors involved in various diseases, including cancer and metabolic disorders.

- Biological Activity : Preliminary studies indicate that DFPBA exhibits significant biological activity, which could be leveraged in drug design. Interaction studies have shown that it may possess selective binding properties that enhance its therapeutic potential.

- Fluorine's Role in Bioactivity : The incorporation of fluorine into drug molecules often improves their metabolic stability and bioavailability. DFPBA's fluorinated structure may contribute to enhanced interactions with biological macromolecules, making it an attractive candidate for further investigation in drug discovery processes .

Case Studies

- Inhibitory Activity Against Cancer Cell Lines : Research indicates that derivatives of DFPBA demonstrate cytotoxicity against various cancer cell lines. For example, analogs synthesized from DFPBA have shown promising results in inhibiting tubulin polymerization, a crucial process in cancer cell proliferation .

- Antibacterial Properties : DFPBA derivatives are being explored as potential candidates for developing new antibacterial agents. The unique structural features of fluorinated compounds contribute to their effectiveness against resistant bacterial strains, making them valuable in addressing antibiotic resistance issues .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in enzyme inhibition and other biological activities . The compound’s ability to participate in Suzuki-Miyaura coupling reactions also involves the formation of palladium-boron intermediates, which facilitate the transfer of organic groups .

Comparison with Similar Compounds

Key Observations:

- Acidity (pKa): Electron-withdrawing groups (e.g., -F, -SO₂NH₂) lower pKa by stabilizing the boronate anion. For example, sulfonamide-substituted derivatives exhibit pKa reductions of 1.4–1.7 units compared to phenylboronic acid . The fluorine substituents in the target compound likely reduce its pKa further.

- Solubility: Methoxy and phenylmethoxy groups improve solubility in organic solvents (e.g., ketones, ethers) compared to non-polar derivatives . However, fluorine’s hydrophobicity may counteract this effect.

- Reactivity in Cross-Couplings: Fluorine’s electron-withdrawing nature accelerates oxidative addition in Suzuki reactions, but steric hindrance from phenylmethoxy may reduce catalytic efficiency .

Physicochemical Properties

Solubility and Stability

Key Observations:

- The phenylmethoxy group in the target compound likely reduces crystallinity compared to simpler derivatives like 2,3-difluorophenylboronic acid, affecting purification processes .

- Fluorinated derivatives exhibit higher thermal stability, making them suitable for high-temperature applications in polymer synthesis .

Biological Activity

2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is C13H12B F2O3. Its molecular weight is approximately 251.04 g/mol. The presence of fluorine atoms and a phenylmethoxy group contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H12B F2O3 |

| Molecular Weight | 251.04 g/mol |

| IUPAC Name | 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid |

| CAS Number | [Not available] |

The biological activity of 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols, which are prevalent in various biomolecules. This interaction can modulate enzyme activity and influence cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites through boronic acid-diol interactions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains and fungi.

Antimicrobial Activity

Research indicates that 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid demonstrates significant antimicrobial activity. In vitro studies have assessed its efficacy against various pathogens:

- Bacteria : The compound showed moderate inhibitory effects against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values lower than those of some established antibiotics.

- Fungi : It also exhibited activity against Candida albicans and Aspergillus niger, suggesting potential applications in antifungal therapies.

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Bacillus cereus | 25 |

| Candida albicans | 100 |

| Aspergillus niger | 75 |

Case Studies

- Inhibition of Leucyl-tRNA Synthetase : A study demonstrated that the compound inhibits leucyl-tRNA synthetase in E. coli, which is crucial for protein synthesis. The inhibition constant was found to be significantly lower compared to other boronic acids, indicating a strong binding affinity.

- Plant Studies : In plant cell cultures, the compound was used to disrupt boron function, leading to observable physiological changes such as cell wall detachment and cytoplasmic strand disruption. This suggests its utility in studying boron-related processes in plants.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,4-Difluoro-2-(phenylmethoxy)phenylboronic acid, and how is purity validated?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of a fluorinated aromatic scaffold. For example:

- Step 1 : Start with 2,4-difluoro-2-(phenylmethoxy)bromobenzene. Perform a Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12 hours .

- Step 2 : Hydrolyze the boronate ester intermediate under acidic conditions (HCl/THF/H₂O) to yield the boronic acid.

Purity Validation : - Use ¹⁹F NMR to confirm substitution patterns (distinct shifts for ortho/meta fluorine) .

- HPLC with UV detection (λ = 254 nm) ensures >98% purity, as boronic acids often show trace impurities from hydrolysis .

Advanced: How do fluorine substituents influence the electronic and steric properties of this boronic acid in cross-coupling reactions?

Methodological Answer:

The ortho-fluorine and para-phenylmethoxy groups create a sterically hindered environment, reducing reaction rates in Suzuki couplings compared to non-fluorinated analogs.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature decreases the electron density on boron, slowing transmetalation steps. DFT calculations (B3LYP/6-31G*) show a 0.3 eV increase in LUMO energy, reducing electrophilicity .

- Steric Effects : The phenylmethoxy group at the ortho position increases torsional strain, lowering coupling efficiency. Kinetic studies show a 40% decrease in yield compared to methoxy-substituted analogs .

Mitigation : Optimize catalyst loading (e.g., use Pd(OAc)₂ with SPhos ligand) and elevate reaction temperatures (90°C) to overcome steric barriers .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H and ¹⁹F NMR :

- IR Spectroscopy : B-O stretching at 1340–1310 cm⁻¹ and B-OH bending at 680 cm⁻¹ validate boronic acid formation .

Advanced: How does the compound’s stability vary under aqueous vs. anhydrous conditions?

Methodological Answer:

- Aqueous Conditions : Hydrolysis to phenol derivatives occurs at pH > 6. Pseudo-first-order kinetics (k = 0.005 h⁻¹ at 25°C) show decomposition via B-OH bond cleavage, forming 2,4-difluoro-2-(phenylmethoxy)phenol .

- Anhydrous Storage : Stability improves in THF or DCM with molecular sieves. TGA data indicate decomposition onset at 150°C in air vs. 180°C under nitrogen .

Recommendation : Store at -20°C under inert gas and use within 1 week for aqueous reactions.

Basic: What are the solubility profiles of this boronic acid in common solvents?

Methodological Answer:

- High Solubility : In polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with boron. Experimental ~50 mg/mL in DMSO at 25°C .

- Low Solubility : In hexanes (<1 mg/mL). Add co-solvents (e.g., 10% methanol in DCM) for homogeneous reaction conditions .

Advanced: How can computational modeling predict regioselectivity in its reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G* basis set to model transition states.

- MD Simulations : Predict solvent effects (e.g., THF stabilizes boronate intermediates better than ethanol) .

Advanced: What strategies address contradictory data in catalytic performance across studies?

Methodological Answer:

Contradictions often arise from ligand choice or moisture content. Systematic approaches include:

- Control Experiments : Compare yields under strict anhydrous vs. ambient conditions.

- Ligand Screening : Test bulky ligands (e.g., XPhos) to mitigate steric hindrance from phenylmethoxy groups .

- Kinetic Profiling : Monitor reaction progress via in situ ¹⁹F NMR to identify rate-limiting steps .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (irritation risk; H315/H319) .

- PPE : Nitrile gloves and safety goggles.

- First Aid : For skin contact, rinse with 0.1 M NaOH to neutralize boronic acid, followed by water .

Advanced: How does the compound interact with diols for sensor applications?

Methodological Answer:

The boronic acid forms reversible diol-boronate esters at pH 7.4–8.5.

- Binding Studies : Use isothermal titration calorimetry (ITC) to measure Kd ≈ 10⁻³ M for glucose .

- Fluorescence Quenching : Attach anthracene probes; diol binding reduces quenching by 70% (λex = 360 nm) .

Advanced: What are the challenges in scaling up reactions involving this boronic acid?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.